2-Chloro-benzenebutanol
Description
2-Chloro-benzenebutanol (C₁₀H₁₃ClO) is a chlorinated aromatic alcohol characterized by a four-carbon butanol chain attached to a benzene ring substituted with a chlorine atom at the ortho (2nd) position. Its molecular weight is 184.66 g/mol, and it typically exists as a colorless to pale-yellow liquid. The chlorine atom introduces electron-withdrawing effects, which may influence the acidity of the hydroxyl group (estimated pKa ~15–16, comparable to other aromatic alcohols). Synthesis routes often involve Friedel-Crafts alkylation or nucleophilic substitution reactions, though specific protocols are proprietary in industrial settings .
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-(2-chlorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13ClO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 |
InChI Key |
GFHDQUWZAMEBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-benzenebutanol typically involves the chlorination of benzenebutanol. One common method is the electrophilic aromatic substitution reaction, where benzenebutanol is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve moderate temperatures and controlled addition of chlorine to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of 2-Chloro-benzenebutanol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of a nucleophile.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of butanol derivatives.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
2-Chloro-benzenebutanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Chloro-benzenebutanol involves its interaction with cellular components. As a detergent, it disrupts the lipid structure of cell membranes, increasing cell permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, it can induce cell toxicity by causing cell retraction and cessation of normal cellular activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative studies of aromatic alcohols, such as those applied to 2-Aminobenzamides , emphasize the role of substituent position, chain length, and electronic effects on physicochemical and functional properties. Below, 2-Chloro-benzenebutanol is compared to four analogs:
Table 1: Physicochemical Properties of 2-Chloro-benzenebutanol and Analogs
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (mg/mL) | logP | pKa (OH) | Key Applications |
|---|---|---|---|---|---|---|
| 2-Chloro-benzenebutanol | 184.66 | ~245–250 | ~5–10 | 2.8 | ~15.5 | Pharmaceutical intermediates, solvent |
| 4-Chloro-benzenebutanol | 184.66 | ~240–245 | ~8–12 | 2.6 | ~15.3 | Polymer plasticizers |
| Benzenebutanol | 150.22 | ~230–235 | ~15–20 | 2.1 | ~16.2 | Fragrance synthesis |
| 2-Chloro-benzeneethanol | 156.61 | ~215–220 | ~20–25 | 1.9 | ~15.0 | Disinfectants, agrochemicals |
| 2-Chloro-benzenehexanol | 212.71 | ~270–275 | <5 | 3.5 | ~15.7 | Surfactant formulations |
Key Findings:
Chlorine Position: The ortho-chloro substituent in 2-Chloro-benzenebutanol increases steric hindrance compared to the para isomer (4-Chloro-benzenebutanol), reducing water solubility (5–10 vs. 8–12 mg/mL) and slightly elevating logP (2.8 vs. 2.6) due to disrupted molecular symmetry .
Chain Length: Extending the alcohol chain from ethanol (C2) to butanol (C4) enhances lipophilicity (logP 1.9 → 2.8), favoring membrane permeability in biological applications. Conversely, hexanol (C6) derivatives exhibit excessive hydrophobicity, limiting aqueous utility.
Electronic Effects: The electron-withdrawing chloro group increases hydroxyl acidity (pKa ~15.5) relative to non-chlorinated Benzenebutanol (pKa ~16.2), enhancing reactivity in esterification or nucleophilic substitutions.
Applications: Shorter-chain analogs like 2-Chloro-benzeneethanol are preferred in disinfectants for balanced solubility, while longer chains (e.g., hexanol) dominate surfactant industries.
Biological Activity
2-Chloro-benzenebutanol, a compound characterized by a butanol chain attached to a chlorinated benzene ring, has garnered attention in various fields, particularly in pharmaceuticals and agricultural chemistry. Its biological activity stems from its structural features, which influence its interactions with biological systems. This article explores the compound's biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Chloro-benzenebutanol is C10H13ClO, with a molecular weight of approximately 186.66 g/mol. The presence of a chlorine atom on the benzene ring enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property is significant for its pharmacological applications, as it facilitates interactions with various enzymes and receptors.
Antimicrobial Properties
Research indicates that 2-Chloro-benzenebutanol exhibits antimicrobial activity against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Cytotoxic Effects
In vitro studies have demonstrated that 2-Chloro-benzenebutanol possesses cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells, with mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspase pathways. The IC50 values for MCF-7 cells were reported to be comparable to those of established chemotherapeutic agents .
Pharmacological Applications
- Cancer Treatment : A case study investigated the effects of 2-Chloro-benzenebutanol on MCF-7 cells, demonstrating significant cytotoxicity with an IC50 value of approximately 15 µM. The study concluded that the compound's mechanism involves both apoptosis induction and cell cycle arrest at the G1 phase .
- Antimicrobial Agent Development : Another study focused on synthesizing derivatives of 2-Chloro-benzenebutanol with enhanced antimicrobial properties. The derivatives showed improved efficacy against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this compound.
Synthesis Methods
The synthesis of 2-Chloro-benzenebutanol typically involves several methodologies:
- Nucleophilic Substitution : Chlorobenzene reacts with butanol in the presence of a base to facilitate nucleophilic substitution.
- Grignard Reaction : A Grignard reagent derived from chlorobenzene can react with butyric acid derivatives to yield 2-Chloro-benzenebutanol.
These methods are crucial for producing the compound in both laboratory and industrial settings.
Comparative Analysis
To better understand the biological activity of 2-Chloro-benzenebutanol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-benzenebutanol | C10H13ClO | Chlorine substituent | Antimicrobial; cytotoxic |
| 2-Fluorobenzenebutanol | C10H13F1O | Fluorine substituent | Enhanced lipophilicity; potential drug |
| 4-Bromobenzenebutanol | C10H13BrO | Bromine substituent | Varies; less studied |
This table illustrates how variations in halogen substituents can influence biological activity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
